molecular formula C33H57NdO6 B094929 Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)neodymium(III) CAS No. 15492-47-4

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)neodymium(III)

Cat. No. B094929
CAS RN: 15492-47-4
M. Wt: 697.1 g/mol
InChI Key: XWOPAYFVEKOFHT-UHFFFAOYSA-N
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Description

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)neodymium(III) is a neodymium complex with three 2,2,6,6-tetramethyl-3,5-heptanedionate ligands. While the provided papers do not directly discuss this specific neodymium complex, they do provide insights into similar complexes. For example, the structure of a related lutetium complex with the same ligands has been determined, suggesting that the neodymium complex may have similar coordination geometry .

Synthesis Analysis

The synthesis of related complexes typically involves the reaction of the metal ion with the corresponding β-diketone ligands. Although the papers provided do not detail the synthesis of the neodymium complex, they do describe the synthesis of similar complexes, such as the ruthenium tris(2,2,6,6-tetramethyl-3,5-heptanedionate) and a neodymium complex with nitrato and hexamethylenetetramine ligands . These syntheses involve coordination of the ligands to the central metal ion in a solvent, under specific conditions of temperature and pressure.

Molecular Structure Analysis

The molecular structure of complexes with 2,2,6,6-tetramethyl-3,5-heptanedionate ligands is typically characterized by X-ray diffraction. The lutetium complex mentioned in the papers has an orthorhombic unit cell and features a distorted trigonal prism coordination geometry around the central metal ion . This information can be extrapolated to suggest that the neodymium complex may exhibit a similar geometry.

Chemical Reactions Analysis

The ruthenium complex with the same ligands has been reported to catalyze the synthesis of vinyl carbamates from carbon dioxide, amines, and alkynes . This indicates that complexes with 2,2,6,6-tetramethyl-3,5-heptanedionate ligands can act as catalysts in organic synthesis, suggesting potential reactivity for the neodymium complex in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of these complexes are influenced by their molecular structure. The crystallographic data of the lutetium complex provides insights into bond lengths and angles, which are crucial for understanding the physical properties such as solubility and stability . The chemical properties, such as reactivity and catalytic activity, are exemplified by the ruthenium complex used in carbon dioxide conversion . The spectroscopic properties of a neodymium complex with different ligands have been characterized by IR and Raman spectroscopy, which could be relevant for the analysis of the neodymium complex .

Scientific Research Applications

  • Tris(bis(perfluorooctanoyl)methanato)neodymium(III) was synthesized to induce efficient emission in DMSO-d6, demonstrating potential in luminescence applications (Hasegawa et al., 1996).

  • The crystal structure of tris(thenoyltrifluoroacetonato)2,2′-dipyridylneodymium(III) was determined by single crystal X-ray diffraction, contributing to the understanding of complex crystal structures (Leipoldt et al., 1976).

  • The reaction of tris(2,2,6,6-tetramethyl-3,5-heptanedionato) complexes with lithium phthalocyanine in tetrahydrofuran resulted in new stable phthalocyanine radical complexes, highlighting synthetic chemistry applications (Sugimoto et al., 1983).

  • Praseodymium(III) and neodymium(III) complexes of the heptadentate ligand trensal were prepared and characterized, showing applications in coordination chemistry (Kanesato et al., 1996).

  • Thin oxide films of Nd2O3 were prepared using direct liquid injection metal organic chemical vapor deposition technique with Tris(2,2,6,6-tetramethyl-3,5-heptanedionato) neodymium, relevant in materials science for creating dielectric oxides (Song & Rhee, 2005).

Mechanism of Action

Target of Action

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)neodymium(III) is a complex compound that primarily targets the formation of thin films on substrates . It acts as a precursor in the formation of these films, playing a crucial role in their development .

Mode of Action

The compound interacts with its targets by forming a bond with the substrate, resulting in the creation of thin films . This interaction is facilitated by the unique structure of the compound, which allows it to bind effectively with the substrate .

Biochemical Pathways

It is known that the compound plays a role in the formation of thin films on substrates, which could impact various biochemical processes .

Pharmacokinetics

Given its use as a precursor in the formation of thin films, it is likely that its bioavailability is influenced by factors such as its concentration and the conditions under which it is used .

Result of Action

The primary result of the action of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)neodymium(III) is the formation of thin films on substrates . These films can have various applications, depending on the specific substrate and the conditions under which they are formed .

Action Environment

The action, efficacy, and stability of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)neodymium(III) can be influenced by various environmental factors. These may include the temperature and humidity of the environment, the presence of other chemicals, and the specific conditions under which the compound is used .

Safety and Hazards

Like all chemicals, handling Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)neodymium(III) should be done with appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety information .

Future Directions

The use of such complexes can have various applications, such as in the formation of thin films by Chemical Vapor Deposition (CVD) . Their future use will depend on the needs of the industry and ongoing research in the field.

properties

IUPAC Name

5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;neodymium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C11H20O2.Nd/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCCMEVRVLBRPNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Nd]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H60NdO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

697.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15492-47-4
Record name Tris(2,2,6,6-tetramethylheptane-3,5-dionato)neodymium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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